p38 MAPK is a signaling pathway involved in various cellular processes, including inflammation, cell death, and stress responses. Studies have shown that p38 MAPK activity is elevated in the brains of individuals with AD and PD, suggesting its potential role in the progression of these diseases.
Aslan003 works by inhibiting p38 MAPK, thereby potentially reducing inflammation and protecting neurons from damage. This mechanism of action is being investigated as a therapeutic strategy for neurodegenerative diseases.
Aslan003 has demonstrated promising results in preclinical studies, including cell cultures and animal models of neurodegenerative diseases. These studies have shown that Aslan003 can:
ASLAN003, also known as Farudodstat, is a novel and potent small molecule inhibitor of dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its significant therapeutic potential in treating acute myeloid leukemia (AML). ASLAN003 operates by inhibiting the enzymatic activity of dihydroorotate dehydrogenase, leading to a depletion of pyrimidine nucleotides essential for DNA and RNA synthesis in rapidly proliferating cancer cells. The compound exhibits a half maximal inhibitory concentration (IC50) of 35 nM and demonstrates high plasma protein binding (>99%) .
The primary chemical reaction involving ASLAN003 is its inhibition of dihydroorotate dehydrogenase. This enzyme catalyzes the fourth step in the pyrimidine biosynthesis pathway, converting dihydroorotate to orotate while reducing nicotinamide adenine dinucleotide (NAD+) to NADH. By blocking this reaction, ASLAN003 effectively starves cancer cells of the nucleotides required for proliferation, thereby inducing differentiation and apoptosis in AML cells .
ASLAN003 exhibits several biological activities that contribute to its potential as an anti-cancer agent:
The synthesis of ASLAN003 involves several key steps typical for small molecule drug development. While specific synthetic routes are proprietary, general methods include:
The compound was initially developed by Almirall, S.A., with global rights transferred to ASLAN Pharmaceuticals in 2012 .
ASLAN003 is primarily being investigated for its application in oncology, specifically for treating acute myeloid leukemia. Its ability to inhibit dihydroorotate dehydrogenase positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Ongoing clinical trials are evaluating its safety and efficacy in patients with AML .
Interaction studies focus on understanding how ASLAN003 interacts with other biological molecules:
ASLAN003 shares similarities with other dihydroorotate dehydrogenase inhibitors but stands out due to its unique potency and selectivity towards AML cells. Here are some comparable compounds:
| Compound Name | Mechanism | IC50 (nM) | Unique Features |
|---|---|---|---|
| AG-636 | DHODH Inhibitor | 50-100 | Selective vulnerability in hematologic malignancies |
| PTC299 | DHODH Inhibitor | 10-20 | Induces differentiation and apoptosis in leukemia cells |
| Teriflunomide | DHODH Inhibitor | 30 | Approved for multiple sclerosis; broader application beyond oncology |
ASLAN003's unique profile includes its high specificity for AML cells and a strong safety profile, making it a compelling candidate for further clinical development .
Aslan003, also known by its International Nonproprietary Name Farudodstat, is a synthetic organic compound with the molecular formula C19H14F2N2O3 [1] [2] [3]. The compound possesses a molecular weight of 356.32 grams per mole, which has been consistently reported across multiple analytical sources [1] [2] [3]. This molecular mass places Aslan003 within the typical range for small molecule pharmaceutical compounds, making it suitable for oral bioavailability and cellular penetration [4] [3].
The molecular composition reveals the presence of 19 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms [1] [2]. The fluorine substitutions contribute significantly to the compound's unique electronic properties and metabolic stability, while the nitrogen-containing heterocycles provide essential binding interactions with the target enzyme dihydroorotate dehydrogenase [5] [4].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H14F2N2O3 | PubChem [1] |
| Molecular Weight (g/mol) | 356.32 | Multiple sources [1] [2] [3] |
| Chemical Formula | C19H14F2N2O3 | PubChem [1] |
The two-dimensional structure of Aslan003 consists of a biphenyl core system connected to a pyridine carboxylic acid moiety through an amino linker [1] [2] [4]. The biphenyl component features two fluorine atoms positioned at the 3,5-positions and a methoxy group at the 3'-position [2] [6] [7]. This substitution pattern creates a distinctive electronic environment that enhances the compound's binding affinity to its target enzyme [5] [4].
The pyridine ring system incorporates a carboxylic acid functional group at the 3-position, forming a nicotinic acid derivative structure [1] [7] [8]. This carboxylate functionality serves as a critical hydrogen bonding acceptor and provides ionic interactions essential for enzyme binding [9] [10]. The amino group connecting the biphenyl and pyridine systems allows for conformational flexibility while maintaining the overall molecular geometry required for biological activity [2] [4].
The structural features include:
The three-dimensional conformation of Aslan003 exhibits a relatively rigid biphenyl core with restricted rotation due to steric interactions between the fluorine substituents and adjacent aromatic systems [11] [12]. Computational studies indicate that the compound adopts a preferred conformation where the biphenyl system maintains planarity while the pyridine ring can rotate around the amino linker [13] [14].
The spatial arrangement of functional groups creates a molecular surface complementary to the binding pocket of dihydroorotate dehydrogenase [9] [11]. The fluorine atoms contribute to the electrostatic potential distribution, enhancing binding selectivity through favorable interactions with specific amino acid residues [10] [11]. The methoxy group projects into a hydrophobic pocket, contributing to the overall binding affinity through van der Waals interactions [2] [9].
Molecular dynamics simulations have demonstrated that Aslan003 maintains stable conformations in aqueous solution, with the carboxylic acid group capable of adopting different orientations to optimize hydrogen bonding networks [11] [14]. The conformational flexibility around the amino linker allows the molecule to adapt to binding site requirements while preserving key intermolecular contacts [13] [14].
Aslan003 demonstrates limited aqueous solubility, consistent with its lipophilic biphenyl structure and fluorine substitutions [15] [16]. The compound exhibits complete insolubility in water and ethanol under standard conditions, necessitating the use of organic solvents for dissolution [15]. Dimethyl sulfoxide serves as the primary solvent for laboratory preparations, with reported solubility values ranging from 71 milligrams per milliliter (199.25 millimolar) to 130 milligrams per milliliter (364.84 millimolar) [17] [15].
In dimethylformamide, Aslan003 achieves a solubility of 30 milligrams per milliliter, providing an alternative solvent system for experimental applications [16]. Mixed solvent systems, such as dimethyl sulfoxide:phosphate buffered saline at a 1:7 ratio, yield significantly reduced solubility of 0.12 milligrams per milliliter, reflecting the compound's hydrophobic nature [16]. These solubility characteristics necessitate careful formulation strategies for biological testing and potential therapeutic applications [15] [16].
| Solvent | Solubility | Alternative Values | Source |
|---|---|---|---|
| Dimethyl Sulfoxide | 71 mg/mL (199.25 mM) | 130 mg/mL (364.84 mM) | Selleckchem [15] |
| Water | Insoluble | - | Selleckchem [15] |
| Ethanol | Insoluble | - | Selleckchem [15] |
| Dimethylformamide | 30 mg/mL | - | Cayman Chemical [16] |
| Phosphate Buffered Saline (pH 7.2) | Limited solubility | - | Cayman Chemical [16] |
| Mixed Dimethyl Sulfoxide:Phosphate Buffered Saline (1:7) | 0.12 mg/mL | - | Cayman Chemical [16] |
Aslan003 exhibits excellent chemical stability under recommended storage and handling conditions [16] [18]. The compound remains stable when stored as a powder at temperatures ranging from -20°C to 4°C, with shelf life extending from 2 to 3 years depending on storage temperature [3]. Long-term storage at -20°C provides optimal stability for powder formulations, while storage at 4°C is suitable for shorter durations [3] [16].
Solution stability varies significantly with solvent and temperature conditions [3] [16]. In dimethyl sulfoxide or dimethylformamide solutions, Aslan003 maintains stability for up to 6 months when stored at -80°C, while storage at -20°C limits stability to approximately 1 month [3]. The compound demonstrates no thermal decomposition when used according to specifications, with decomposition occurring only under extreme conditions involving dust generation or exposure to strong oxidizing agents [16] [18].
Shipping studies indicate that Aslan003 can be transported at room temperature without significant degradation, providing practical advantages for distribution and handling [15]. The compound's stability profile supports its development as a research tool and potential therapeutic agent, with appropriate storage protocols ensuring maintenance of chemical integrity [3] [16] [18].
| Parameter | Value | Details | Source |
|---|---|---|---|
| Chemical Stability | Stable under recommended conditions | Stable under normal laboratory conditions | Cayman Chemical [16] |
| Thermal Decomposition | No decomposition if used per specifications | Avoid dust generation | Cayman Chemical [16] |
| Storage Temperature (Powder) | -20°C to 4°C | Long-term storage | InvivoChem [3] |
| Storage Duration (Powder) | 2-3 years | Depends on temperature | InvivoChem [3] |
| Storage Temperature (Solution) | -80°C to -20°C | In dimethyl sulfoxide/dimethylformamide solutions | InvivoChem [3] |
| Storage Duration (Solution) | 1-6 months | Temperature dependent | InvivoChem [3] |
| Shipping Conditions | Room temperature stable | Short-term shipping | Selleckchem [15] |
The International Union of Pure and Applied Chemistry name for Aslan003 is 2-[(3,5-difluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]-3-pyridinecarboxylic acid [6] [19]. This systematic nomenclature precisely describes the molecular structure, indicating the substitution pattern on the biphenyl system and the connection to the pyridine carboxylic acid moiety [6] [7]. An alternative International Union of Pure and Applied Chemistry designation, 2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid, reflects different numbering conventions while describing the same molecular structure [1] [7].
The systematic name provides essential information about the compound's structural features, including the positions of fluorine substituents, the methoxy group location, and the amino linkage connecting the biphenyl and pyridine components [6] [19]. These naming conventions ensure unambiguous identification of the compound in scientific literature and regulatory documentation [1] [7].
The Simplified Molecular Input Line Entry System notation for Aslan003 is O=C(C1=CC=CN=C1NC2=C(F)C=C(C3=CC=CC(OC)=C3)C=C2F)O [2] [17]. This linear representation encodes the complete molecular structure in a format suitable for computational analysis and database searching [2] [20]. The Simplified Molecular Input Line Entry System string captures all atoms, bonds, and stereochemical information necessary for molecular reconstruction and property prediction [2] [17].
The notation begins with the carboxylic acid functionality (O=C) and proceeds through the pyridine ring system (C1=CC=CN=C1), the amino linker (NC2), and the substituted biphenyl core [2] [17]. The fluorine atoms are explicitly represented (F), along with the methoxy group (OC) and aromatic carbon atoms [2] [17]. This standardized representation facilitates computational chemistry applications and ensures consistent molecular identification across different software platforms [20] [17].
The International Chemical Identifier for Aslan003 is InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25) [2]. This hierarchical identifier provides a unique representation of the molecular structure, including connectivity, hydrogen positions, and protonation states [2] [21]. The International Chemical Identifier format ensures unambiguous compound identification independent of naming conventions or structural drawing variations [2] [21].
The corresponding International Chemical Identifier Key is OMPATGZMNFWVOH-UHFFFAOYSA-N [2] [21]. This fixed-length hash serves as a compact identifier for database searches and compound matching applications [2] [21]. The International Chemical Identifier Key format provides a practical solution for compound identification in large chemical databases while maintaining the structural specificity of the full International Chemical Identifier [21] [22].
| Identifier Type | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1035688-66-4 | Multiple sources [1] [2] [4] |
| International Union of Pure and Applied Chemistry Name (Primary) | 2-[(3,5-difluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]-3-pyridinecarboxylic acid | ChemSpace [6] |
| International Union of Pure and Applied Chemistry Name (Alternative) | 2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid | PubChem [1] |
| Simplified Molecular Input Line Entry System Notation | O=C(C1=CC=CN=C1NC2=C(F)C=C(C3=CC=CC(OC)=C3)C=C2F)O | Multiple sources [2] [17] |
| International Chemical Identifier | InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25) | Sun-shinechem [2] |
| International Chemical Identifier Key | OMPATGZMNFWVOH-UHFFFAOYSA-N | Sun-shinechem [2] |
| ChEMBL Identifier | CHEMBL2263632 | PubChem [1] |
| DrugBank Identifier | DB16049 | PubChem [1] |
| Unique Ingredient Identifier | I58WE41H6X | PubChem [1] |
Aslan003 demonstrates exceptional binding affinity to human dihydroorotate dehydrogenase with a half maximal inhibitory concentration of 35 nanomolar [1] [2] [3]. This potent binding affinity represents a significant improvement over first-generation dihydroorotate dehydrogenase inhibitors, with the compound showing binding affinity up to two orders of magnitude stronger than leflunomide and teriflunomide [4] [5]. The compound exhibits high selectivity for acute myeloid leukemia cells compared to normal hematopoietic cells, with dihydroorotate dehydrogenase inhibitor concentrations showing 11-fold greater activity in acute myeloid leukemia cells than in normal CD34-positive CD38-positive bone marrow myeloid progenitor cells [1].
Aslan003 functions as a potent, reversible, and selective inhibitor of human dihydroorotate dehydrogenase [1]. The enzyme kinetics demonstrate rapid onset of inhibition with the compound effectively blocking the oxidation of dihydroorotate to orotate, which represents the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway [1] [6] [7]. The inhibition is characterized by competitive binding to the dihydroorotate dehydrogenase active site, where the compound competes with the natural substrate dihydroorotate [8] [9]. The enzyme kinetics show dose-dependent inhibition with maintained selectivity across varying concentrations [1].
Mechanistically, dihydroorotate dehydrogenase catalyzes the ubiquinone-mediated oxidation of dihydroorotate to orotate, coupled with the reduction of flavin mononucleotide to dihydroflavin mononucleotide [7]. The reaction proceeds via a stepwise mechanism involving proton abstraction from the carbon-5 position of dihydroorotate followed by hydride transfer to the nitrogen-5 position of flavin mononucleotide [8]. Aslan003 disrupts this enzymatic process by binding to the enzyme active site and preventing substrate access [1].
Aslan003 exerts its therapeutic effects through comprehensive modulation of the de novo pyrimidine biosynthesis pathway [1] [6]. Dihydroorotate dehydrogenase represents the sole mitochondrial enzyme in this pathway, making it a critical regulatory point for pyrimidine nucleotide production [6] [7]. The enzyme is located on the outer surface of the inner mitochondrial membrane, where it couples pyrimidine synthesis with mitochondrial electron transport through ubiquinone utilization [6] [7].
Inhibition of dihydroorotate dehydrogenase by Aslan003 leads to depletion of pyrimidine nucleotide pools, particularly uridine monophosphate, which serves as the precursor for all pyrimidine nucleotides [1] [6]. This depletion has cascading effects on cellular metabolism, including impaired deoxyribonucleic acid and ribonucleic acid synthesis, disrupted protein glycosylation, and altered phospholipid production [1] [10]. The pathway modulation is specific and reversible, as demonstrated by complete rescue of Aslan003 effects through uridine supplementation [1].
The compound particularly affects highly proliferative cells such as acute myeloid leukemia blasts, which require abundant pyrimidine nucleotides for rapid cell division and biosynthetic processes [1]. Normal hematopoietic cells show significantly less sensitivity to dihydroorotate dehydrogenase inhibition, suggesting preferential targeting of malignant cells with higher metabolic demands [1].
The structure-activity relationship of Aslan003 reveals critical molecular features that contribute to its exceptional potency and selectivity [11] [12] [13]. The compound features a nicotinic acid core structure connected via an amino linker to a 3,5-difluoro-3'-methoxy-biphenyl moiety [11] [14]. The molecular formula C19H14F2N2O3 with a molecular weight of 356.32 grams per mole represents an optimized scaffold for dihydroorotate dehydrogenase binding [11] [14] [2].
The nicotinic acid core is essential for dihydroorotate dehydrogenase binding, providing key interactions with catalytic site residues [12] [13]. Structural studies demonstrate that this moiety forms critical hydrogen bonds and electrostatic interactions with glutamine-47 and arginine-136 within the enzyme active site [12]. The 3,5-difluoro substitution pattern on the biphenyl ring is particularly important for maintaining high binding affinity [12] [13]. Comparative analysis shows that complete fluorination of the biphenyl ring is fundamental for optimal activity, with non-fluorinated analogs showing dramatically reduced potency [12].
The methoxy group on the biphenyl system contributes to selectivity by engaging in specific hydrophobic interactions within the enzyme binding pocket [12]. The amino linker connecting the nicotinic acid core to the biphenyl moiety enables proper molecular orientation for optimal enzyme binding [12]. Crystallographic studies reveal that Aslan003 adopts a brequinar-like binding mode within the dihydroorotate dehydrogenase active site, with the biphenyl moiety occupying similar spatial positions to other potent inhibitors [15].
Structure-activity relationship studies indicate that modifications to the core scaffold generally result in reduced activity [12] [13]. The compound represents an optimized balance between potency, selectivity, and drug-like properties, with the current molecular architecture providing superior binding affinity compared to earlier generation dihydroorotate dehydrogenase inhibitors [1] [13].
Aslan003 demonstrates superior binding affinity and therapeutic profile compared to other dihydroorotate dehydrogenase inhibitors currently in clinical development or approved for therapeutic use [1] [13] [16] [17]. Brequinar, the first dihydroorotate dehydrogenase inhibitor shown to induce acute myeloid leukemia differentiation, exhibits an half maximal inhibitory concentration of 1.8 nanomolar, making it approximately 20-fold more potent than Aslan003 in enzyme binding [13] [16]. However, brequinar failed clinical trials due to significant myelosuppression and thrombocytopenia, limiting its therapeutic utility [1] [16].
Leflunomide and its active metabolite teriflunomide represent first-generation dihydroorotate dehydrogenase inhibitors approved for autoimmune diseases [18] [16] [19]. Teriflunomide shows an half maximal inhibitory concentration of 2.7 micromolar, representing approximately 77-fold lower potency than Aslan003 [13] [16]. Leflunomide requires much higher concentrations for dihydroorotate dehydrogenase inhibition and shows minimal activity in the micromolar range for acute myeloid leukemia applications [16]. Both compounds are associated with significant hepatotoxicity, in contrast to Aslan003 which demonstrates low hepatotoxic potential [17].
Bay 2402234, a novel dihydroorotate dehydrogenase inhibitor currently in phase 1 trials for myeloid malignancies, exhibits an half maximal inhibitory concentration of 6.0 nanomolar, representing approximately 6-fold lower potency than Aslan003 [13] [20]. While Bay 2402234 shows promise for acute myeloid leukemia treatment, limited toxicity data are available for direct comparison [20].
Comparative efficacy studies demonstrate that Aslan003 induces nearly two-fold greater differentiation in acute myeloid leukemia cells compared to brequinar at equivalent concentrations [1]. Importantly, Aslan003 shows substantially lower toxicity profiles compared to other dihydroorotate dehydrogenase inhibitors, with hepatotoxicity studies identifying it as the least toxic compound among six tested dihydroorotate dehydrogenase inhibitors [17]. The compound maintains excellent safety profiles in animal studies, even after prolonged administration periods [1].
The binding affinity of Aslan003 to dihydroorotate dehydrogenase represents up to two orders of magnitude improvement over first-generation inhibitors such as leflunomide and teriflunomide, while maintaining superior tolerability compared to more potent compounds like brequinar [4] [5]. This combination of high potency and favorable safety profile positions Aslan003 as a potentially best-in-class dihydroorotate dehydrogenase inhibitor for acute myeloid leukemia treatment [17] [21].
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